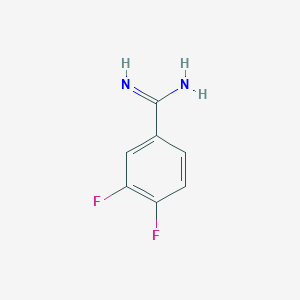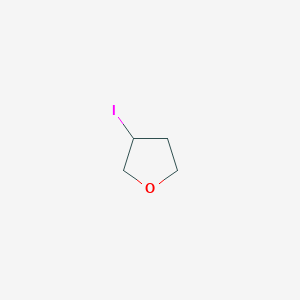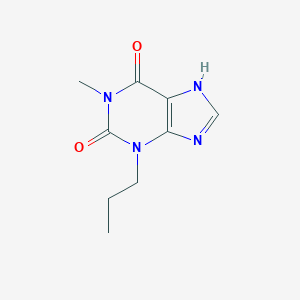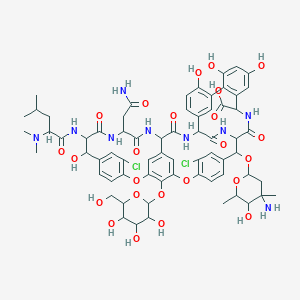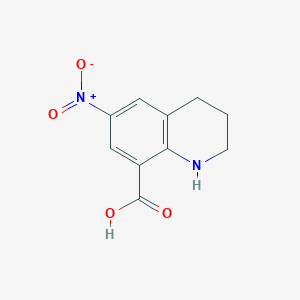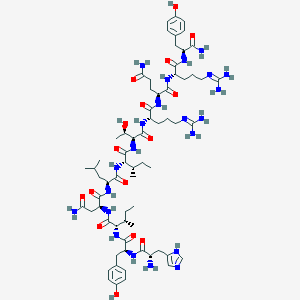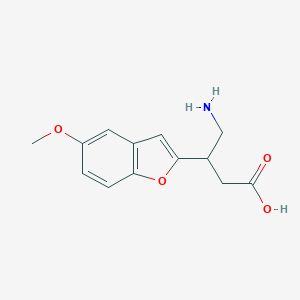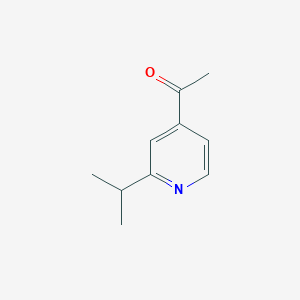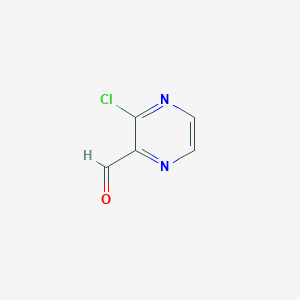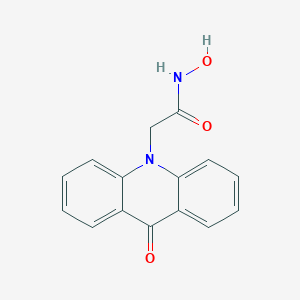
9-Oxo-10-acridineacetohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-10-acridineacetohydroxamic acid, also known as 9-oxo-10-AAHA, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of hydroxamic acids and has a molecular weight of 305.3 g/mol.
Wirkmechanismus
The mechanism of action of 9-Oxo-10-acridineacetohydroxamic acidA is not fully understood, but it is believed to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. By inhibiting HDAC activity, 9-Oxo-10-acridineacetohydroxamic acidA can cause changes in gene expression that can lead to cell death, cell cycle arrest, and other effects.
Biochemical and Physiological Effects:
9-Oxo-10-acridineacetohydroxamic acidA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to have antiviral activity against HIV and other viruses. Additionally, it has been shown to chelate metals such as iron and copper, which makes it a potential treatment for metal poisoning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-Oxo-10-acridineacetohydroxamic acidA in lab experiments is its versatility. It has been used in a variety of different types of experiments, including cell culture studies, animal studies, and clinical trials. Additionally, it is relatively easy to synthesize in a laboratory setting. However, one limitation of using 9-Oxo-10-acridineacetohydroxamic acidA is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 9-Oxo-10-acridineacetohydroxamic acidA. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Additionally, there is potential for 9-Oxo-10-acridineacetohydroxamic acidA to be used as a chelating agent for the treatment of metal poisoning. Further research is needed to determine its effectiveness in this application. Finally, there is potential for 9-Oxo-10-acridineacetohydroxamic acidA to be used in combination with other drugs to enhance their efficacy. Further research is needed to determine the optimal combinations and dosages for these applications.
In conclusion, 9-Oxo-10-acridineacetohydroxamic acidA is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to have antitumor, anti-inflammatory, and antiviral activities, and has been used as a histone deacetylase inhibitor, a potential therapeutic agent for cancer, and a chelating agent for metal poisoning. While its mechanism of action is not fully understood, there is potential for further research in a variety of different areas.
Synthesemethoden
The synthesis of 9-Oxo-10-acridineacetohydroxamic acidA involves the reaction of acridine with chloroacetyl chloride to form 10-chloroacridine, which is then treated with hydroxylamine hydrochloride to form 10-acridineacetohydroxamic acid. This compound is then oxidized to form 9-Oxo-10-acridineacetohydroxamic acidA. The synthesis process of 9-Oxo-10-acridineacetohydroxamic acidA is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
9-Oxo-10-acridineacetohydroxamic acidA has been widely used in scientific research due to its unique properties. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. It has also been used as a histone deacetylase inhibitor, which makes it a potential therapeutic agent for cancer and other diseases. Additionally, it has been used as a chelating agent for the treatment of metal poisoning.
Eigenschaften
CAS-Nummer |
121108-71-2 |
|---|---|
Produktname |
9-Oxo-10-acridineacetohydroxamic acid |
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
N-hydroxy-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C15H12N2O3/c18-14(16-20)9-17-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)17/h1-8,20H,9H2,(H,16,18) |
InChI-Schlüssel |
FHMKWQBGLYRNMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NO |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NO |
Andere CAS-Nummern |
121108-71-2 |
Synonyme |
9-keto-10-acridineacetohydroxamic acid 9-O-10-AAHA 9-oxo-10-acridineacetohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



